7-[(E)-(4-bromophenyl)diazenyl]-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
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Overview
Description
7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE is a complex organic compound that features a unique structure combining a furan ring with a diazenyl group and a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses palladium as a catalyst and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE involves its interaction with molecular targets in biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Thiophene Derivatives: These compounds are also heterocyclic and have applications in medicinal chemistry and material science.
Furan-Derived Chalcones: These compounds have antimicrobial properties and are structurally related to the furan ring in 7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE.
Uniqueness
What sets 7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE apart is its combination of a diazenyl group with a bromophenyl substituent and a furan ring
Properties
Molecular Formula |
C17H13BrN2O3 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one |
InChI |
InChI=1S/C17H13BrN2O3/c1-9-15-14(21)8-7-13(17(22)16(15)10(2)23-9)20-19-12-5-3-11(18)4-6-12/h3-8,22H,1-2H3 |
InChI Key |
HFJDSGOUCMUWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=CC(=C(C2=C(O1)C)O)N=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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